molecular formula C18H19BrN2O B1345063 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde CAS No. 883511-95-3

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

Cat. No.: B1345063
CAS No.: 883511-95-3
M. Wt: 359.3 g/mol
InChI Key: VTKCZXGNQJYGHK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a benzylpiperazine moiety linked to a bromobenzaldehyde group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has safety information pictograms GHS07, with hazard statements H302, H312, and H332 .

Future Directions

The future directions of research involving similar compounds are promising. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and exhibited significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde and similar compounds could have potential applications in the development of new antimicrobial agents.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase enzymes, specifically human CAI and CAII . The nature of these interactions involves the inhibition of enzyme activity, which can be attributed to the binding of the compound to the active site of the enzyme. This binding interaction is facilitated by the presence of the benzylpiperazine moiety, which fits into the enzyme’s active site and disrupts its normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to exert antiviral effects against Zika virus by reducing cytopathic effects in infected cells . The compound’s impact on cell function includes modulation of cell signaling pathways that are crucial for viral replication and protein expression, thereby inhibiting the virus’s ability to propagate within the host cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been found to inhibit the activity of carbonic anhydrase enzymes by binding to their active sites . This inhibition is achieved through the interaction of the benzylpiperazine moiety with the zinc ion present in the enzyme’s active site, leading to a disruption of the enzyme’s catalytic function. Additionally, the compound has been shown to affect gene expression by modulating transcription factors involved in antiviral responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that the compound continues to exert its antiviral effects, with sustained inhibition of viral replication and protein expression in infected cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antiviral activity without causing adverse effects . At higher dosages, toxic effects have been observed, including disruptions in normal cellular functions and potential cytotoxicity . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pyrimidine metabolism, which is crucial for nucleotide synthesis and cellular energy production . By modulating the activity of enzymes involved in this pathway, the compound can influence the overall metabolic state of the cell, potentially leading to changes in cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1-benzylpiperazine. One common method is the reductive amination of 4-bromobenzaldehyde with 1-benzylpiperazine using sodium cyanoborohydride in methanol as a solvent . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is unique due to the presence of both the benzylpiperazine and bromobenzaldehyde groups. This combination allows for diverse chemical reactivity and the potential for multiple biological interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKCZXGNQJYGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649848
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883511-95-3
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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